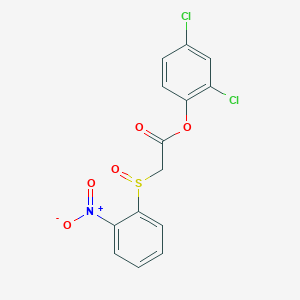![molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9](/img/structure/B2933971.png)
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C7H11BF3K . It is listed under CAS No. 2542181-77-9.
Molecular Structure Analysis
The molecular weight of this compound is 202.07 g/mol . The IUPAC name is potassium;1-bicyclo [4.1.0]heptanyl (trifluoro)boranuide . The InChIKey is KODBOAKYODOMIT-UHFFFAOYSA-N .科学的研究の応用
Bicyclic Germyl Radical Studies
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide, while not directly mentioned, relates to studies involving structurally similar bicyclic compounds. Research by Ishida et al. (2004) on the oxidation reaction of a potassium compound with tris(pentafluorophenyl)borane led to the formation of a stable bicyclic germyl radical. This study, pivotal for understanding the stability and reactivity of germyl radicals with a bicyclo[4.1.0]hept-3-ene skeleton, employed methods like X-ray crystallography and ESR spectroscopy to characterize the radical center (Ishida, Sekiguchi, Kobayashi, Nagase, 2004).
Antibiotic Stability Research
The stability of potassium salts in pharmaceutical compounds was examined in a study on potassium clavulanate by Fujii et al. (2010). They highlighted the chemical instability of this β-lactam antibiotic, particularly its tendency to hydrolyse, even in a solid state. Through X-ray analysis, the study detailed the arrangement of potassium cations and their interaction with carboxylate and hydroxy groups, offering insights into the structural stability of potassium-based pharmaceuticals (Fujii, Toyota, Sekine, Uekusa, Nugrahani, Asyarie, Soewandhi, Ibrahim, 2010).
Borylation Reactions and Arylborates Synthesis
A significant advancement in the field of organoboron chemistry was reported by Landmann et al. (2017), where the potassium salt of the boron-centred nucleophile B(CN)32- reacted with perfluorinated arenes. This research resulted in the formation of new stable tricyano(aryl)borates, broadening the utility of potassium compounds in synthesizing organoboron reagents for various organic transformations (Landmann, Hennig, Ignat’ev, Finze, 2017).
特性
IUPAC Name |
potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBOAKYODOMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCCC1C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)



![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)


![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)

